molecular formula C17H17NO4 B12930271 1,3,5-Trimethoxy-10-methylacridin-9(10H)-one CAS No. 52911-52-1

1,3,5-Trimethoxy-10-methylacridin-9(10H)-one

Cat. No.: B12930271
CAS No.: 52911-52-1
M. Wt: 299.32 g/mol
InChI Key: UUHHQGKHUGSYGV-UHFFFAOYSA-N
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Description

1,3,5-Trimethoxy-10-methylacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound is characterized by its three methoxy groups and a methyl group attached to the acridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethoxy-10-methylacridin-9(10H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,5-trimethoxybenzene and 10-methylacridone.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the acridine core.

    Methylation: The final step involves the methylation of the acridine core to introduce the methyl group at the 10th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethoxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroacridine derivatives, and substituted acridines.

Scientific Research Applications

1,3,5-Trimethoxy-10-methylacridin-9(10H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Investigated for its anticancer and antimalarial properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethoxy-10-methylacridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known fluorescent dye used in cell biology.

    Acriflavine: An antiseptic and antiprotozoal agent.

    9-Aminoacridine: Used as a mutagen in genetic research.

Uniqueness

1,3,5-Trimethoxy-10-methylacridin-9(10H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other acridine derivatives.

Properties

CAS No.

52911-52-1

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

1,3,5-trimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C17H17NO4/c1-18-12-8-10(20-2)9-14(22-4)15(12)17(19)11-6-5-7-13(21-3)16(11)18/h5-9H,1-4H3

InChI Key

UUHHQGKHUGSYGV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)OC)OC)C(=O)C3=C1C(=CC=C3)OC

Origin of Product

United States

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